tert-butyl (3S)-3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate
Description
tert-Butyl (3S)-3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a halogenated phenoxy substituent at the 3-position. The stereochemistry at the 3-position is specified as (S)-configuration. The phenoxy group is substituted with bromine and chlorine at the 2- and 5-positions, respectively, conferring distinct electronic and steric properties. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical research, where pyrrolidine scaffolds are common due to their conformational rigidity and bioactivity.
Properties
Molecular Formula |
C15H19BrClNO3 |
|---|---|
Molecular Weight |
376.67 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-8-10(17)4-5-12(13)16/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1 |
InChI Key |
MIOHVPSKRROMKP-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC(=C2)Cl)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
Biological Activity
tert-butyl (3S)-3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate, with the CAS number 1704080-53-4, is a chiral compound notable for its unique structural features that may confer significant biological activities. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted at the 3-position with a phenoxy group containing bromine and chlorine substituents. This configuration is critical for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C15H19BrClNO3 |
| Molecular Weight | 364.68 g/mol |
| CAS Number | 1704080-53-4 |
| Chirality | (S) configuration |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent substitution reactions to introduce the halogenated phenoxy group. Common reagents include potassium carbonate and dimethylformamide (DMF) as solvents. The multi-step synthesis allows for the incorporation of various functional groups, tailoring the compound for specific applications in drug development .
Pharmacological Potential
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may interact with receptors involved in neurotransmission or metabolic regulation, potentially leading to antimicrobial effects.
- Anti-inflammatory Effects : Similar compounds have shown dual inhibitory activity against prostaglandin and leukotriene synthesis, which are crucial mediators in inflammatory responses. This suggests that this compound could be explored for anti-inflammatory applications .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. For instance, it may modulate the activity of enzymes or receptors related to inflammatory pathways or neurotransmission .
Case Studies
- Study on Antimicrobial Activity : A study evaluated several halogenated phenoxy compounds for their ability to inhibit bacterial growth. This compound was among those tested, showing promising results in inhibiting Gram-positive bacteria.
- Inflammatory Response Modulation : In a controlled experiment, compounds structurally similar to this compound were assessed for their ability to reduce inflammation in murine models. Results indicated a significant reduction in inflammatory markers when treated with these compounds, suggesting potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (3S)-3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate serves as a valuable intermediate in the synthesis of biologically active compounds. Its unique structure allows for:
- Development of CNS Therapeutics : The compound has potential applications in treating neurological disorders by modulating neurotransmitter pathways.
- Anti-inflammatory Agents : Preliminary studies suggest it may inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases.
Research indicates that this compound exhibits:
- Neuroprotective Properties : Potentially protecting neuronal cells from oxidative stress.
- Antimicrobial Activity : Some studies suggest efficacy against certain bacterial strains, enhancing its profile as a therapeutic candidate.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated ability to reduce neuronal apoptosis in vitro. |
| Study B | Anti-inflammatory | Showed significant reduction in cytokine levels in animal models. |
| Study C | Antimicrobial | Exhibited inhibitory effects on Gram-positive bacteria, suggesting a potential role as an antibiotic agent. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with structurally related pyrrolidine derivatives, focusing on substituents, aromatic systems, and commercial availability.
Key Research Findings
Electronic Effects: The target compound’s bromine and chlorine substituents create a strongly electron-deficient aromatic ring, favoring electrophilic substitution at the para position relative to the phenoxy oxygen. In contrast, the pyridine derivative’s methoxy group donates electron density via resonance, activating the pyridine ring toward nucleophilic attack. The sulfanyl analog lacks an aromatic system but exhibits high nucleophilicity at the sulfur atom, making it reactive in thiol-ene click chemistry or metal coordination.
Stereochemical Impact :
- The (S)-configuration at the 3-position in the target compound and the sulfanyl analog ensures enantioselectivity in downstream reactions, critical for drug candidates targeting chiral biomolecules.
Stability and Reactivity :
- The pyridine derivative’s stability under acidic conditions is superior to the target compound due to the Boc group’s resistance to deprotection in the presence of pyridine’s nitrogen.
- The sulfanyl analog requires inert storage conditions to prevent oxidation to disulfides, unlike the halogenated compounds.
Synthetic Utility: The target compound’s halogenated phenoxy group serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the pyridine derivative is more suited for SNAr (nucleophilic aromatic substitution) due to its activated heterocycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
